PKCiota-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKCiota-IN-2 is a potent inhibitor of protein kinase C iota (PKC-ι), with an IC50 value of 2.8 nM. It also inhibits protein kinase C alpha (PKC-α) and protein kinase C epsilon (PKC-ε) with IC50 values of 71 nM and 350 nM, respectively . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and therapeutic development.
Preparation Methods
The synthesis of PKCiota-IN-2 involves a series of chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be synthesized through fragment-based drug discovery methods, which involve the identification of small chemical fragments that bind to the target protein and their subsequent optimization into a potent inhibitor . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PKCiota-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired modifications. For example, oxidation might involve reagents like hydrogen peroxide or potassium permanganate, while reduction could use reagents like sodium borohydride.
Major Products: The major products formed from these reactions would depend on the specific modifications made to the compound.
Scientific Research Applications
PKCiota-IN-2 has a wide range of scientific research applications:
Mechanism of Action
PKCiota-IN-2 exerts its effects by inhibiting the activity of PKC-ι. This inhibition disrupts the PKC-ι signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . The compound binds to the active site of PKC-ι, preventing its activation and subsequent downstream signaling. This leads to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
PKCiota-IN-2 is unique in its high potency and selectivity for PKC-ι. Similar compounds include:
PKCiota-IN-1: Another inhibitor of PKC-ι, but with lower potency compared to this compound.
ICA-1: A PKC-ι inhibitor that has shown efficacy in combination with other therapeutic agents.
Aurothioglucose and Aurothiomalate: Gold compounds that inhibit the PB1-PB1 domain interaction between PKC-ι and its adaptor molecule Par6.
This compound stands out due to its higher potency and broader inhibitory profile, making it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-methoxy-7-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-a]pyridin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C24H21N5O/c1-30-23-12-15-2-6-25-13-17(15)10-20(23)21-14-28-29-9-5-16(11-22(21)29)18-3-7-26-24-19(18)4-8-27-24/h3-5,7-12,14,25H,2,6,13H2,1H3,(H,26,27) |
InChI Key |
PHOVPHVCAJYUNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)C3=C4C=C(C=CN4N=C3)C5=C6C=CNC6=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.